Gossypol

Vue d'ensemble

Description

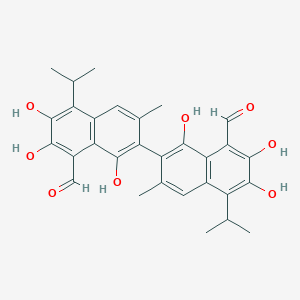

Le Gossypol est un composé phénolique naturel dérivé du cotonnier (genre Gossypium). C'est un pigment jaune et un aldéhyde polyphénolique qui pénètre dans les cellules et agit comme un inhibiteur de plusieurs enzymes déshydrogénases . Le this compound présente de l'atropisomérie, les deux énantiomères ayant des propriétés biochimiques différentes . Historiquement, il a été testé comme contraceptif oral masculin en Chine et est connu pour ses propriétés antipaludiques .

Mécanisme D'action

Target of Action

Gossypol, a polyphenolic aldehyde derived from cottonseed plants, primarily targets the Bcl-2 family of anti-apoptotic proteins . The Bcl-2 family plays a crucial role in regulating apoptosis, a process of programmed cell death. By inhibiting these proteins, this compound promotes apoptosis, particularly in tumor cells .

Mode of Action

This compound interacts with its primary targets, the Bcl-2 proteins, by binding to them and inhibiting their function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis. As a result, tumor cells that would otherwise evade apoptosis are induced to undergo programmed cell death .

Biochemical Pathways

This compound affects several biochemical pathways related to apoptosis and cell survival. The most notable is the Bcl-2-regulated apoptosis pathway . By inhibiting Bcl-2 proteins, this compound disrupts this pathway, leading to increased apoptosis. This effect is particularly pronounced in tumor cells, where evasion of apoptosis is a common survival strategy .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties can vary, this compound is known to be orally bioavailable and is metabolized by the body . It has a narrow therapeutic range of doses, and its use can be associated with certain risks, such as the risk of permanent irreversible sterility .

Result of Action

The primary molecular effect of this compound’s action is the induction of apoptosis in tumor cells . On a cellular level, this leads to a reduction in tumor cell proliferation and survival . This compound has demonstrated efficacy against various types of cancer cells, and its use is associated with manageable toxicity profiles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and toxicity . Additionally, the specific type of cancer cells (their genetic makeup and resistance mechanisms) can also influence the effectiveness of this compound .

Applications De Recherche Scientifique

Le Gossypol a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés.

Biologie : Étudié pour son rôle dans l'inhibition des enzymes déshydrogénases.

Médecine : Enquêté pour son potentiel en tant qu'agent anticancéreux, contraceptif masculin et médicament antipaludique

Industrie : Utilisé dans la production d'huile de coton graine et comme pesticide naturel.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant la famille des protéines anti-apoptotiques Bcl-2, favorisant l'apoptose dans les cellules tumorales . Il inhibe également l'ARN polymérase dépendante de l'ARN, qui est cruciale pour la réplication de certains virus . De plus, le this compound peut induire un stress oxydatif en générant des espèces réactives de l'oxygène, ce qui conduit à des dommages à l'ADN et à la mort cellulaire .

Composés Similaires :

Gossypétine : Un flavonoïde présent dans les plantes de coton ayant des propriétés antioxydantes.

Gossypine : Un autre flavonoïde ayant des activités bactéricides.

Gossypose : Un trisaccharide aux effets immunomodulateurs.

Unicité du this compound : Le this compound est unique en raison de ses activités biologiques multiformes, notamment les propriétés antifertilité, antivirales, antioxydantes, antimicrobiennes et antipaludiques . Sa capacité à inhiber la famille des protéines Bcl-2 et l'ARN polymérase dépendante de l'ARN le distingue des autres composés similaires .

Les applications diversifiées et les propriétés uniques du this compound en font un composé d'un intérêt majeur dans divers domaines de la recherche scientifique et de l'industrie.

Analyse Biochimique

Biochemical Properties

Gossypol permeates cells and acts as an inhibitor for several dehydrogenase enzymes . It interacts with various enzymes, proteins, and other biomolecules, affecting biochemical reactions. The structure of this compound exhibits atropisomerism, with the two enantiomers having different biochemical properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . This compound also suppresses cell growth and migration, and increases caspase-dependent cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . This compound also upregulates the pro-apoptotic Bcl-2 member Bax .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Gossypol peut être extrait du tourteau de coton graine à l'aide de diverses méthodes :

- Élimination de l'huile avec de l'éther de pétrole suivie d'une extraction avec de l'éther.

- Précipitation du this compound sous forme de composé d'acide acétique.

- Précipitation du this compound sous forme de composé d'aniline .

Méthodes de Production Industrielle : Une méthode simple implique l'hydrolyse acide du dianilinothis compound, ce qui conduit à des rendements en this compound d'environ 86 %. Le this compound peut être purifié par recristallisation sous forme d'acide acétique-Gossypol à partir d'un mélange d'éther éthylique et d'acide acétique .

Analyse Des Réactions Chimiques

Types de Réactions : Le Gossypol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de la Gossypolone.

Réduction : La réduction du this compound peut donner du dihydrothis compound.

Substitution : Le this compound peut réagir avec les amines pour former des bases de Schiff.

Réactifs et Conditions Courants :

Oxydation : Le peroxyde d'hydrogène est couramment utilisé.

Réduction : Le borohydrure de sodium est un agent réducteur typique.

Substitution : Des amines sont utilisées dans des conditions douces.

Principaux Produits :

Oxydation : Gossypolone.

Réduction : Dihydrothis compound.

Substitution : Bases de Schiff.

Comparaison Avec Des Composés Similaires

Gossypetin: A flavonoid found in cotton plants with antioxidant properties.

Gossypin: Another flavonoid with bactericidal activities.

Gossypose: A trisaccharide with immunomodulatory effects.

Uniqueness of Gossypol: this compound is unique due to its multifaceted biological activities, including antifertility, antiviral, antioxidant, antimicrobial, and antimalarial properties . Its ability to inhibit the Bcl-2 family of proteins and RNA-dependent RNA polymerase sets it apart from other similar compounds .

This compound’s diverse applications and unique properties make it a compound of significant interest in various fields of scientific research and industry.

Activité Biologique

Gossypol is a polyphenolic compound derived from the cotton plant (genus Gossypium), known for its diverse biological activities. This article explores its multifaceted effects, including antimicrobial, antiviral, anticancer, and antifertility properties, as well as its mechanisms of action and potential therapeutic applications.

This compound exists as two enantiomers: (+)-gossypol and (−)-gossypol, which exhibit different biological activities due to their distinct chemical structures. The compound has six phenolic hydroxyl groups and two aldehydic groups, making it chemically reactive and capable of undergoing various transformations such as oxidation and methylation .

1. Antimicrobial Properties

This compound has been shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound acetate inhibits the growth of Staphylococcus aureus (including MRSA) and Bacillus subtilis by interfering with the assembly of the cell division protein FtsZ, thus disrupting bacterial cell division .

| Bacterial Strain | Inhibition by this compound |

|---|---|

| Staphylococcus aureus (MSSA) | Yes |

| Staphylococcus aureus (MRSA) | Yes |

| Bacillus subtilis | Yes |

| Escherichia coli | Yes (with PMBN) |

2. Antiviral Activity

This compound exhibits antiviral properties against several viruses, including HIV and herpes simplex virus (HSV). It acts by inhibiting viral replication and interfering with viral entry into host cells . Research indicates that this compound can disrupt the interaction between viral proteins and host cell receptors.

3. Anticancer Effects

Numerous studies have highlighted this compound's potential as an anticancer agent. It has shown efficacy against various cancer types, including breast, colon, pancreatic, and prostate cancers. This compound induces apoptosis in cancer cells through multiple pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

| Cancer Type | Mechanism of Action |

|---|---|

| Breast cancer | Induction of apoptosis via Bcl-2 modulation |

| Colon cancer | Inhibition of cell proliferation |

| Prostate cancer | Caspase activation leading to apoptosis |

4. Antifertility Effects

Historically, this compound was investigated as a male contraceptive due to its antifertility effects. It interferes with spermatogenesis by disrupting hormonal signaling pathways and affecting sperm motility . However, its use has been limited due to side effects such as hypokalemia.

This compound's biological activities are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits various enzymes involved in cellular processes, such as DNA polymerases and proteases.

- Oxidative Stress Induction : It increases reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

- Interaction with Cellular Proteins : this compound can bind to lysine residues on proteins, altering their function and stability.

Case Studies

- Antimicrobial Efficacy : A study conducted on this compound acetate showed a significant reduction in bacterial viability in vitro when tested against multiple strains. The mechanism was traced back to its effect on FtsZ polymerization.

- Anticancer Trials : Clinical trials evaluating this compound derivatives have reported promising results in reducing tumor size in patients with advanced cancers while minimizing toxicity compared to traditional chemotherapeutics .

Propriétés

IUPAC Name |

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKSWRVVCFFDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023110 | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...This study ... aimed to investigate the potential relationship between gossypol-induced cytotoxicity of human promyelocytic leukemia cell line (HL-60) leukemic cells and intracellular serine/threonine protein phosphatase (PP) dynamics and human telomerase reverse transcriptase (hTERT) activity. Gossypol was found to be cytotoxic in HL-60 cells with the IC(50) dose of 4.5 microM. The combination of gossypol and okadaic acid in IC(50) doses revealed the increased cytotoxicity in a time-dependent manner. Treatment of cells with gossypol has shown significant decrease in PP2A activity. The expression of the PP2A catalytic subunit was downregulated in gossypol-treated cells with 24 hours' intervals. hTERT mRNA levels were gradually decreased. In conclusion, during gossypol-induced cytotoxicity, intracellular activity and expression of PP2A was decreased as well as the activity of hTERT. The variation of hTERT activity in gossypol-treated HL-60 cells may be the potential reason for the phosphatase interaction during the gossypol treatment of leukemic cells resulting in cellular cytotoxicity., Gossypol, a cottonseed extract derivative, acts as a BH3-mimetic, binding to the BH3 pocket of antiapoptotic proteins and displacing pro-death partners to induce apoptosis. ... Since chronic lymphocytic leukemia (CLL) cells express high levels of antiapoptotic proteins that act as a survival mechanism for these replicationally quiescent lymphocytes, we investigated whether gossypol induces apoptosis in these cells and what mechanism underlies gossypol-mediated cytotoxicity. Gossypol induced cell death in a concentration- and time-dependent manner; 24-hour incubation with 30 uM gossypol resulted in 50% cell death (median; range, 10%-80%; n = 47) that was not abrogated by pan-specific caspase inhibitor. Starting at 4 hours, the mitochondrial outer membrane was significantly permeabilized (median, 77%; range, 54%-93%; n = 15). Mitochondrial outer membrane permeabiliztaion (MOMP) was concurrent with increased production of reactive oxygen species (ROS); however, antioxidants did not abrogate gossypol-induced cell death. Mitochondrial membrane permeabilization was also associated with loss of intracellular adenosine triphosphate (ATP), activation of BAX, and release of cytochrome c and apoptosis-inducing factor (AIF), which was translocated to the nucleus. Blocking AIF translocation resulted in a decreased apoptosis, suggesting that AIF contributes to gossypol-mediated cytotoxicity in CLL lymphocytes., Gossypol, a natural compound present in cottonseeds, displays antiproliferative and pro-apoptotic effects against various cancer cells. The (-)-gossypol enantiomer is a more potent inhibitor of cancer cell growth. Here, the molecular mechanisms of apoptosis induced by (-)-gossypol were studied in human prostate cancer cells. MATERIALS AND METHODS: After the prostate cancer cell DU-145 had been treated with (-)-gossypol, the trypan blue exclusion assay and DNA fragment end-labeling assay were used to stain the dead cells and to detect DNA laddering, respectively. The effects of (-)-gossypol on the expression of apoptotic-regulated gene markers in both death receptor- and mitochondria-mediated apoptotic pathways, such as the Bcl-2 family and caspase, etc., were detected by RT-PCR and Western blot analysis. To further investigate the apoptotic pathways induced by (-)-gossypol, different caspase inhibitors were used to block caspase activities and cell viability was detected by the CellTiter 96 AQueous assay in DU-145 cells. RESULTS: At a 5-10 microM dose-level, (-)-gossypol significantly enhanced apoptosis measured by DNA fragmentation. (-)-Gossypol caused apoptosis in DU-145 cells through the down-regulation of Bcl-2 and Bcl-xL and the up-regulation of Bax at the mRNA and protein levels. (-)-Gossypol also activated caspases-3, -8 and -9 and increased PARP [poly (ADP-ribose) polymerase] cleavage. Furthermore, (-)-gossypol-induced apoptosis might be due to an increase in CAD (caspase-activated deoxyribonuclease) proteins and a decrease in ICAD (inhibitor of CAD) proteins. By using caspase inhibitors, (-)-gossypol caused apoptosis via the caspase-dependent pathways. CONCLUSION: /These/ results indicated that the apoptotic processes caused by (-)-gossypol are mediated by the regulation of the Bcl-2 and caspase families in human prostate cancer cells. /The/ data also suggested that (-)-gossypol may have chemotheraputic benefits for prostate cancer patients., Development of resistance to TRAIL, an apoptosis-inducing cytokine, is one of the major problems in its development for cancer treatment. Thus pharmacological agents that are safe and can sensitize the tumor cells to TRAIL, are urgently needed. ... Whether gossypol, a BH3 mimetic that is currently in the clinic, can potentiate TRAIL-induced apoptosis /was examined/. Intracellular esterase activity, subG1 cell cycle arrest, and caspase-8, -9, and -3 activity assays revealed that gossypol potentiated TRAIL-induced apoptosis in human colon cancer cells. Gossypol also downregulated cell survival proteins (Bcl-xL, Bcl-2, survivin, XIAP, and cFLIP) and dramatically upregulated TRAIL death receptor (DR) 5 expression but had no effect on DR 4 and decoy receptors. Gossypol-induced receptor induction was not cell type-specific, as DR5 induction was observed in other cell types. Deletion of DR5 by small interfering RNA significantly reduced the apoptosis induced by TRAIL and gossypol. Gossypol's induction of the death receptor required the induction of CHOP, and thus, gene silencing of CHOP abolished gossypol-induced DR5 expression and associated potentiation of apoptosis. ERK1/2 activation but not p38 MAPK and JNK activation also was required for gossypol-induced TRAIL receptor induction; gene silencing of ERK abolished both DR5 induction and potentiation of apoptosis by TRAIL. ... Reactive oxygen species (ROS) produced by gossypol treatment was critical for TRAIL receptor induction and apoptosis potentiation. Overall, our results show that gossypol enhances TRAIL-induced apoptosis through the downregulation of cell survival proteins and the upregulation of TRAIL death receptors through the ROS-ERK-CHOP-DR5 pathway. | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether | |

CAS No. |

20300-26-9, 303-45-7, 90141-22-3 | |

| Record name | (+)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gossypol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90141-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090141223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Gossypol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 303-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2'-Binaphthalene)-8,8'-dicarboxaldehyde, 1,1',6,6',7,7'-hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DY2X8LXW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA7DR63CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV15B369O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C | |

| Record name | Gossypol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Gossypol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.